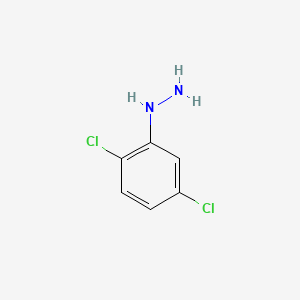

2,5-Dichlorophenylhydrazine

Description

The exact mass of the compound (2,5-Dichlorophenyl)hydrazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6102. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dichlorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKWWERBNXLGLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059789 | |

| Record name | Hydrazine, (2,5-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305-15-7 | |

| Record name | (2,5-Dichlorophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, (2,5-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,5-Dichlorophenyl)hydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, (2,5-dichlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, (2,5-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichlorophenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,5-Dichlorophenylhydrazine molecular weight and formula

An In-depth Technical Guide to 2,5-Dichlorophenylhydrazine: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 305-15-7), a critical chemical intermediate in the pharmaceutical and chemical industries. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's core physicochemical properties, provides a detailed synthesis protocol with mechanistic insights, outlines key applications rooted in its chemical reactivity, and establishes robust analytical and safety procedures. The guide is structured to serve as a practical, field-proven resource, emphasizing the causality behind experimental choices and ensuring the trustworthiness of the presented methodologies.

Core Physicochemical Properties

This compound is a halogenated aromatic hydrazine that typically appears as an off-white to light yellow crystalline solid at room temperature.[1] Its structural and physical characteristics are fundamental to its reactivity and handling. The presence of two chlorine atoms on the phenyl ring significantly influences its electronic properties, solubility, and metabolic profile when incorporated into larger molecules.

The core identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆Cl₂N₂ | [2][3][4][5][6] |

| Molecular Weight | 177.03 g/mol | [2][3][5][7] |

| CAS Number | 305-15-7 | [2][3][4][6] |

| IUPAC Name | (2,5-dichlorophenyl)hydrazine | [2][5] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 102-103.5 °C | [2][7][8] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane) | [1] |

| InChI Key | LZKWWERBNXLGLI-UHFFFAOYSA-N | [2][4][6] |

Synthesis and Mechanistic Rationale

The most common laboratory and industrial synthesis of this compound and its salts originates from 2,5-dichloroaniline.[9] The process is a classic example of diazo chemistry, involving a two-step sequence of diazotization followed by reduction. Understanding the mechanism is crucial for optimizing reaction conditions and ensuring product purity.

Synthesis Workflow Diagram

The following diagram illustrates the two-stage conversion of 2,5-dichloroaniline into the target hydrochloride salt.

Caption: Synthesis workflow for this compound HCl.

Step-by-Step Synthesis Protocol

This protocol describes the synthesis of this compound hydrochloride from 2,5-dichloroaniline.[9]

Step 1: Diazotization of 2,5-Dichloroaniline

-

In a reaction vessel equipped with a stirrer and cooling bath, suspend 2,5-dichloroaniline in aqueous hydrochloric acid.

-

Cool the mixture to 0 °C using an ice-salt bath. Maintaining this low temperature is critical to prevent the highly unstable diazonium salt from decomposing.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The reaction is exothermic, so the addition rate must be controlled to keep the temperature at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C after the addition is complete to ensure full conversion to the 2,5-dichlorophenyl diazonium chloride intermediate.

Step 2: Reduction of the Diazonium Salt

-

In a separate vessel, prepare a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid and cool it to 0 °C. SnCl₂ is a classic and effective reducing agent for diazonium salts.

-

Slowly add the cold diazonium salt solution from Step 1 to the SnCl₂ solution. The hydrazine nitrogen-nitrogen single bond is formed during this reduction step.

-

Allow the reaction to stir for 1 hour at 0 °C.[9]

-

Collect the resulting precipitate, which is the this compound hydrochloride salt, by vacuum filtration.

-

Wash the product with a small amount of cold water or isopropanol to remove residual acids and salts, then dry under vacuum.

Chemical Reactivity and Core Applications

As a hydrazine derivative, the reactivity of this compound is dominated by its nucleophilic -NH₂ group. This functionality makes it a versatile building block in organic synthesis.[1][10]

Key Reactions

-

Formation of Hydrazones: It readily reacts with aldehydes and ketones in condensation reactions to form stable hydrazones. This reaction is fundamental in both synthesis and analytical derivatization.[10]

-

Fischer Indole Synthesis: Phenylhydrazines are cornerstone reagents in the Fischer indole synthesis, a powerful method for constructing the indole ring system prevalent in many pharmaceuticals.

-

Cyclization Reactions: The hydrazine moiety can participate in cyclization reactions to form a variety of heterocyclic compounds, which are valuable scaffolds in medicinal chemistry.[10]

Primary Applications

The compound's primary role is as a chemical intermediate.

-

Pharmaceuticals and Agrochemicals: It serves as a starting material or key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and pesticides.[1] Substituted phenylhydrazines are widely used to synthesize drugs for cancer, diabetes, and viral infections.[11]

-

Dye Manufacturing: Hydrazine derivatives are also employed in the synthesis of various dyes.[1]

-

Analytical Chemistry: Its ability to react with carbonyl compounds allows it to be used as a derivatizing agent, modifying target molecules to improve their detection and analysis by techniques like chromatography.[10] For example, it has been used in the preparation of D-erythrose 2,5-dichlorophenylhydrazon for analytical purposes.[7][8][12]

Caption: Reaction of this compound to form hydrazones.

Analytical Characterization

Ensuring the purity and identity of this compound is paramount for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is the preferred method for purity assessment and impurity profiling.[6][13]

Protocol: Purity Analysis by Reverse-Phase HPLC

This protocol provides a general framework for the analysis of this compound. Method validation (assessing linearity, accuracy, and precision) is required for use in a regulated environment.

1. Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 0.1 mg/mL.

2. Chromatographic Conditions:

-

The following conditions are a robust starting point for method development.

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reverse-Phase (e.g., Waters X-Bridge C18) | Provides good retention and selectivity for non-polar to moderately polar aromatic compounds.[13] |

| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., 0.1% Phosphoric Acid or Formic Acid) | Acetonitrile is a common organic modifier. The acid improves peak shape and suppresses silanol interactions. Formic acid is preferred for MS compatibility.[6] |

| Gradient/Isocratic | Gradient elution is recommended for separating potential impurities with different polarities. | |

| Flow Rate | 1.0 mL/min | Standard for analytical columns. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Volume | 5 µL | |

| Detector | UV at 254 nm | The aromatic ring provides strong chromophoric activity at this wavelength. |

3. System Suitability:

-

Before sample analysis, perform replicate injections of a standard solution.

-

The Relative Standard Deviation (RSD) of the peak area should be less than 2.0% to ensure system precision.

4. Data Interpretation:

-

The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks detected.

-

Spectroscopic data from techniques like Infrared (IR) and Mass Spectrometry (MS) should be used for definitive structural confirmation.[2][5]

Safety, Handling, and Hazard Management

This compound is a hazardous chemical and must be handled with appropriate precautions.[14] All personnel must be trained on its specific risks before handling.

GHS Hazard Classification

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | Category 3 | Toxic if swallowed[5][14] |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin[14] |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled[14] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[5][14] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[5][14] |

| Combustibility | - | Dust can form an explosive mixture with air[14][15] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[16] Ensure eyewash stations and safety showers are readily accessible.[14]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]

-

Skin Protection: Wear nitrile gloves and a lab coat. Change gloves immediately if contamination occurs.[15]

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with P2 cartridges.[7]

-

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[14] Do not breathe dust.[15] Avoid generating dust. Wash hands thoroughly after handling.[15] Store in a cool, dry, well-ventilated place in a tightly sealed container.[15][16]

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor.[15] Rinse mouth. Do not induce vomiting.

-

If on Skin: Take off all contaminated clothing immediately. Wash with plenty of soap and water.[15]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a physician if you feel unwell.[14][15]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[15]

Conclusion

This compound is a valuable yet hazardous chemical intermediate. Its utility in the synthesis of complex organic molecules, particularly in the pharmaceutical sector, is well-established. Professionals working with this compound must possess a thorough understanding of its properties, synthesis, and reactivity. Adherence to rigorous analytical and safety protocols is not merely a matter of compliance but a fundamental requirement for ensuring scientific integrity and personnel safety. This guide serves as a foundational resource to support the safe and effective use of this compound in research and development.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Hydrazine, (2,5-dichlorophenyl)-. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Hydrazine, (2,5-dichlorophenyl)-. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). (2,5-Dichlorophenyl)hydrazine. PubChem. [Link]

-

SIELC Technologies. (n.d.). Hydrazine, (2,5-dichlorophenyl)-. [Link]

-

Solubility of Things. (n.d.). (2,5-Dichlorophenyl)hydrazine. [Link]

-

Chemdad Co., Ltd. (n.d.). This compound. [Link]

- Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.

-

RASĀYAN Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Hydrazine, (2,5-dichlorophenyl)- [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. Hydrazine, (2,5-dichlorophenyl)- [webbook.nist.gov]

- 5. (2,5-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 9366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hydrazine, (2,5-dichlorophenyl)- | SIELC Technologies [sielc.com]

- 7. This compound 98 305-15-7 [sigmaaldrich.com]

- 8. This compound | 305-15-7 [chemicalbook.com]

- 9. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. Buy this compound | 305-15-7 [smolecule.com]

- 11. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 12. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Role of 2,5-Dichlorophenylhydrazine in Synthetic Chemistry

An In-depth Technical Guide to the Synthesis and Purification of 2,5-Dichlorophenylhydrazine

This compound (CAS No: 305-15-7) is a substituted aromatic hydrazine that serves as a crucial building block in modern organic synthesis.[1][2] With a molecular formula of C₆H₆Cl₂N₂, its structure features a phenyl ring substituted with two chlorine atoms and a reactive hydrazine moiety (-NHNH₂).[3][4] This functional group is particularly valuable for its ability to participate in condensation reactions with carbonyl compounds to form hydrazones and to serve as a precursor for the construction of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and materials science.[3] This guide provides a comprehensive overview of the synthesis and purification of this compound, grounded in established chemical principles and incorporating both classical and modern, environmentally conscious methodologies.

Part 1: Core Synthesis Pathway: From Aniline to Hydrazine

The most prevalent and industrially relevant method for synthesizing arylhydrazines, including this compound, is a two-step process. This process begins with the diazotization of the corresponding aniline, followed by the reduction of the resulting diazonium salt.

Overall Synthesis Workflow

Caption: Overall workflow for the synthesis and purification of this compound.

Step 1: Diazotization of 2,5-Dichloroaniline

Diazotization is the process of converting a primary aromatic amine to a diazonium salt. This reaction is conducted in a strong acidic medium, where a diazotizing agent, typically sodium nitrite (NaNO₂), reacts with the acid to form nitrous acid (HNO₂) in situ.[5][6] The nitrous acid then reacts with the protonated amine to form the diazonium salt.

Reaction Mechanism:

Sources

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. (2,5-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 9366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 305-15-7 [smolecule.com]

- 4. This compound 98 305-15-7 [sigmaaldrich.com]

- 5. CN105873900A - Method for diazotizing 2,5-dichloroaniline - Google Patents [patents.google.com]

- 6. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

solubility of 2,5-Dichlorophenylhydrazine in common solvents

An In-Depth Technical Guide to the Solubility of 2,5-Dichlorophenylhydrazine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No: 305-15-7). Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, presents its solubility profile in common laboratory solvents, and offers a detailed, field-proven protocol for experimental solubility determination. The guide emphasizes the scientific rationale behind experimental choices and adheres to strict safety and handling protocols, ensuring a trustworthy and authoritative resource for laboratory applications.

Introduction: The Significance of this compound

This compound is a halogenated aromatic hydrazine derivative with the chemical formula C₆H₆Cl₂N₂.[1] At room temperature, it exists as a solid crystalline powder, often off-white to light yellow in color.[1] This compound serves as a valuable intermediate and reagent in various synthetic applications, including the production of pharmaceuticals, agrochemicals, and dyes.[1]

Understanding the solubility of this compound is a critical first step in its application. Solubility dictates the choice of solvent for chemical reactions, purification processes like recrystallization, and formulation development. For instance, achieving a homogeneous reaction medium is essential for ensuring effective molecular collisions between reactants.[2] Therefore, a thorough knowledge of its solubility profile enables scientists to optimize reaction conditions, improve yields, and design effective isolation and purification strategies.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical structure. The presence of two chlorine atoms on the phenyl ring and the polar hydrazine group gives this compound its characteristic properties.

| Property | Value | Source |

| Molecular Formula | C₆H₆Cl₂N₂ | [3] |

| Molecular Weight | 177.03 g/mol | [3] |

| Appearance | Solid, crystalline powder (off-white to light yellow) | [1] |

| Melting Point | 102-103 °C | |

| CAS Number | 305-15-7 |

Solubility Profile of this compound

The fundamental principle of "like dissolves like" is the primary determinant of solubility, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[4] The molecular structure of this compound, with its largely hydrophobic dichlorophenyl group and a polar hydrazine functional group, results in a distinct solubility pattern.

Qualitative and Quantitative Solubility Data

The compound exhibits poor solubility in water but good solubility in various organic solvents.[1]

| Solvent Class | Solvent | Solubility | Rationale / Notes |

| Polar Protic | Water | Very Low (~0.56 g/L at 20°C)[5] | The hydrophobic nature of the dichlorophenyl ring dominates, limiting interaction with highly polar water molecules.[1] |

| Methanol | Soluble[1] | The alcohol's alkyl group interacts with the aromatic ring while its hydroxyl group can hydrogen bond with the hydrazine moiety. | |

| Ethanol | Soluble[1] | Similar mechanism to methanol; a common solvent for reactions involving hydrazine derivatives. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble[5] | DMSO is a powerful solvent for many polar organic compounds, effectively solvating both the polar and nonpolar parts of the molecule. |

| Dimethylformamide (DMF) | Highly Soluble[5] | Similar to DMSO, DMF is an excellent solvent choice for achieving high concentrations of the compound. | |

| Dichloromethane (DCM) | Soluble[1] | The moderate polarity of DCM is well-suited to dissolve the compound. | |

| Nonpolar | Hexane | Low to Insoluble | The significant polarity of the hydrazine group prevents dissolution in highly nonpolar aliphatic solvents. |

Factors Influencing Solubility

-

Temperature : For most solids, solubility increases with temperature.[4] Therefore, elevating the temperature can enhance the solubility of this compound in suitable organic solvents.[1]

-

pH : As a hydrazine derivative, the compound has basic properties. In acidic aqueous solutions, the hydrazine group can be protonated, forming a more polar hydrochloride salt (e.g., this compound hydrochloride), which may exhibit increased water solubility.[1]

-

Solvent Polarity : The choice of solvent is paramount. As shown in the table, polar aprotic solvents like DMSO and DMF are particularly effective due to their ability to engage in strong dipole-dipole interactions.[1][5]

Experimental Protocol: Thermodynamic Solubility Determination

To ensure reproducible and accurate results, a standardized protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.

Causality Behind Experimental Choices

-

Equilibration Time (24-48 hours) : This duration is chosen to ensure that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Shorter times may result in an underestimation of solubility.

-

Temperature Control (25 °C) : Solubility is temperature-dependent. Maintaining a constant and defined temperature is critical for data consistency and comparability across different experiments.

-

Centrifugation/Filtration : This step is crucial to separate all undissolved solid particles from the saturated solution. Failure to do so would lead to an overestimation of solubility. Using a syringe filter provides a robust method for removing fine particulates.

-

Analytical Method (HPLC) : High-Performance Liquid Chromatography (HPLC) is selected for its high sensitivity, specificity, and accuracy in quantifying the concentration of the dissolved analyte, even in the presence of impurities.

Step-by-Step Methodology

-

Preparation : Add an excess amount of solid this compound to a series of vials, each containing a precisely measured volume of the selected solvent (e.g., water, ethanol, DMSO). The excess solid ensures that a saturated solution will be formed.

-

Equilibration : Seal the vials tightly and place them in a shaker or rotator within a temperature-controlled incubator set to 25 °C. Agitate the vials for 24 to 48 hours to allow the system to reach equilibrium.

-

Phase Separation : After equilibration, remove the vials and allow them to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Sample Collection : Carefully withdraw an aliquot of the supernatant (the clear, saturated liquid) using a syringe.

-

Filtration : Attach a 0.45 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) to the syringe and filter the aliquot into a clean HPLC vial. This step removes any remaining undissolved microcrystals.

-

Dilution : If necessary, dilute the filtered sample with a suitable solvent to bring its concentration within the calibrated range of the analytical instrument.

-

Quantification : Analyze the sample using a validated HPLC method with a UV detector. Calculate the concentration of this compound by comparing its peak area to a standard curve prepared with known concentrations.

-

Calculation : Convert the measured concentration into the desired units (e.g., mg/mL or g/L) to report the final solubility value.

Experimental Workflow Diagram

Sources

A Technical Guide to the Spectral Analysis of 2,5-Dichlorophenylhydrazine

This guide provides an in-depth analysis of the spectral data for 2,5-Dichlorophenylhydrazine (C₆H₆Cl₂N₂), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] As researchers and professionals in drug development, a thorough understanding of the structural characteristics of such molecules is paramount for quality control, reaction monitoring, and regulatory compliance. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in the principles of spectroscopic analysis and field-proven insights.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic compound featuring a phenyl ring substituted with two chlorine atoms and a hydrazine group.[3] The relative positions of these substituents dictate the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint. A comprehensive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra provides unambiguous confirmation of its structure and purity.

Below is a diagram illustrating the overall workflow for the spectroscopic identification of this compound.

Caption: Overall workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[4] For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons in the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound reveals the number of chemically non-equivalent protons and their neighboring environments.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5] The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.

-

Instrumentation: The spectrum is typically recorded on a 400 MHz NMR spectrometer.[6]

-

Data Acquisition: A standard proton experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

¹H NMR Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.198 | Doublet | 1H | Ar-H |

| 7.180 | Doublet | 1H | Ar-H |

| 6.860 | Singlet | 1H | Ar-H |

| 6.605 | Doublet | 1H | -NH- |

| 4.300 | Broad Singlet | 2H | -NH₂ |

Data sourced from ChemicalBook.[7]

Interpretation of the ¹H NMR Spectrum

The aromatic region (6.5-8.0 ppm) displays signals for the three protons on the phenyl ring.[8] The presence of three distinct signals in this region is consistent with the 1,2,4-trisubstitution pattern of the benzene ring. The broad singlet at 4.30 ppm, integrating to two protons, is characteristic of the -NH₂ group of the hydrazine moiety. The signal at 6.605 ppm corresponds to the proton of the -NH- group. The downfield chemical shifts of the aromatic protons are a result of the deshielding effect of the aromatic ring current.[8] The splitting patterns (doublets and a singlet) of the aromatic protons provide information about their neighboring protons.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the number of chemically distinct carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: The spectrum is recorded on the same 400 MHz spectrometer, with the carbon probe tuned to the appropriate frequency (e.g., 100 MHz).

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.[9] A sufficient number of scans and a suitable relaxation delay are crucial due to the low natural abundance of the ¹³C isotope.[10]

-

Data Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation, phasing, and baseline correction. The solvent signal (DMSO-d₆ at ~39.5 ppm) can be used for chemical shift referencing.

¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment |

| 147.1 | C-NHNH₂ |

| 131.5 | C-Cl |

| 129.4 | Ar-CH |

| 120.2 | C-Cl |

| 119.8 | Ar-CH |

| 113.6 | Ar-CH |

Note: The provided ¹³C NMR data is a representative spectrum. Actual values may vary slightly depending on the experimental conditions.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms of the dichlorophenyl ring, which are all chemically non-equivalent. The carbon atom attached to the hydrazine group (C-NHNH₂) is expected to be the most deshielded, appearing at the lowest field (~147.1 ppm). The carbons bonded to the electronegative chlorine atoms also appear downfield. The remaining signals correspond to the protonated aromatic carbons. The chemical shifts are consistent with values expected for substituted benzene rings.[11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[13]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[7] KBr is transparent in the mid-IR region and serves as a matrix.

-

Pellet Formation: The mixture is placed in a die and pressed under high pressure to form a transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is first acquired and subtracted from the sample spectrum.

IR Spectral Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3250 | Medium, Broad | N-H stretching (hydrazine) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1600-1450 | Medium to Strong | Aromatic C=C stretching |

| 1100-1000 | Strong | C-Cl stretching |

| 850-800 | Strong | C-H out-of-plane bending (aromatic) |

Note: The IR data is a summary of expected characteristic absorptions.

Interpretation of the IR Spectrum

The broad absorption band in the 3350-3250 cm⁻¹ region is characteristic of the N-H stretching vibrations of the hydrazine group. The absorptions between 3100 and 3000 cm⁻¹ are typical for aromatic C-H stretching. The presence of sharp peaks in the 1600-1450 cm⁻¹ range confirms the presence of the aromatic ring (C=C stretching).[14] The strong absorption in the 1100-1000 cm⁻¹ region is indicative of the C-Cl stretching vibration. The substitution pattern on the benzene ring can often be inferred from the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region.[15] For a 1,2,4-trisubstituted benzene, a strong absorption is expected in the 850-800 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.[16]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).[17][18]

-

Fragmentation: The excess energy imparted during ionization leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[19]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Mass Spectral Data Summary

| m/z | Relative Intensity (%) | Assignment |

| 176 | 100.0 | [M]⁺• (Molecular Ion) |

| 178 | 63.6 | [M+2]⁺• |

| 180 | 10.3 | [M+4]⁺• |

| 141 | 25.9 | [M - NHNH₂]⁺ |

| 133 | 35.1 | [M - N₂H₃]⁺ |

| 111 | 19.4 | [C₆H₃Cl]⁺ |

| 75 | 13.0 | [C₆H₃]⁺ |

Data sourced from ChemicalBook.[7]

Interpretation of the Mass Spectrum

The mass spectrum of this compound shows a prominent molecular ion peak at m/z 176, which corresponds to the molecular weight of the compound (C₆H₆Cl₂N₂).[7] The isotopic pattern of the molecular ion is characteristic of a compound containing two chlorine atoms, with the [M+2]⁺• peak at m/z 178 having approximately two-thirds the intensity of the molecular ion peak, and a smaller [M+4]⁺• peak at m/z 180. The fragmentation pattern provides further structural confirmation. The loss of the hydrazine moiety (-NHNH₂) results in a fragment at m/z 141. Subsequent fragmentation leads to other characteristic ions as outlined in the table.

Below is a proposed fragmentation pathway for this compound under electron ionization.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Safety Considerations

This compound is classified as toxic if swallowed and causes serious eye irritation.[2][20][21] It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS).[2]

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the substitution pattern of the aromatic ring. IR spectroscopy identifies the key functional groups, namely the hydrazine and the chloro-aromatic moieties. Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns consistent with the proposed structure. This multi-technique approach ensures the identity and purity of this compound, which is critical for its application in research and development.

References

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (2,5-Dichlorophenyl)hydrazine. National Center for Biotechnology Information. Retrieved from [Link]

- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37.

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Pareek, A. K., Joseph, P. E., & Seth, D. S. (2010). Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents. Biomedical and Pharmacology Journal, 3(1).

-

Spectroscopy Online. (2016). Interpreting the Spectra of Substituted Benzene Rings. Retrieved from [Link]

-

Wiley. Spectrometric Identification of Organic Compounds, 8th Edition. Retrieved from [Link]

-

Brunning, A. (2015). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Compound Interest. Retrieved from [Link]

- Starkey, L. S. 13C NMR Chemical Shifts Guide.

-

eBay. Spectrometric Identification of Organic Compounds by Silverstein. Retrieved from [Link]

-

University of Wisconsin-Platteville. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

University of California, Los Angeles. Sample preparation for FT-IR. Retrieved from [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Retrieved from [Link]

-

TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab, Virginia Tech. Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chem 355 Jasperse. Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Berkeley Learning Hub. (2024). 5 Tips IR Spectroscopy Benzene. Retrieved from [Link]

-

ChemSrc. (2023). GHS 11 (Rev.11) SDS Word Download CAS: 305-15-7 Name: this compound. Retrieved from [Link]

-

ChemSrc. (2023). This compound hydrochloride (cas 50709-35-8) SDS/MSDS download. Retrieved from [Link]

-

LCGC International. Electron Ionization for GC–MS. Retrieved from [Link]

-

RTI Laboratories. FTIR Analysis. Retrieved from [Link]

- Smith, B. C. (2016).

-

Emory University, Department of Chemistry. Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

University of Mississippi, Chemical Instrumentation Facility. Mass Spectrometry Tutorial. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). The 1H-NMR experiment. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Electron Ionization. Retrieved from [Link]

-

EPFL. 13C NMR. Retrieved from [Link]

-

Scribd. 1H-NMR Organic Structure Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

- National Center for Biotechnology Information. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 27(7), 743–757.

-

The Royal Society of Chemistry. (2011). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Retrieved from [Link]

-

ResearchGate. Experimental 1H NMR methods. Retrieved from [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

Sources

- 1. SPECTROMETRIC IDENTIFICATION OF ORGANIC COMPOUNDS, 6TH ED - Robert Silverstein & Francis Webster - Google 圖書 [books.google.com.tw]

- 2. fishersci.com [fishersci.com]

- 3. routledge.com [routledge.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 10. compoundchem.com [compoundchem.com]

- 11. scribd.com [scribd.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. rtilab.com [rtilab.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 16. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

- 21. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 305-15-7 Name: this compound [xixisys.com]

A Comprehensive Technical Guide to the Stability and Storage of 2,5-Dichlorophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorophenylhydrazine is a vital reagent in synthetic chemistry, particularly in the pharmaceutical and agrochemical industries, where it serves as a key building block for the synthesis of a variety of heterocyclic compounds, including indoles via the Fischer indole synthesis.[1] The integrity and purity of this compound are paramount to ensure the reliability and reproducibility of experimental outcomes. As a substituted arylhydrazine, this compound possesses inherent instabilities that necessitate stringent storage and handling protocols. This guide provides an in-depth analysis of the factors influencing its stability, recommended storage conditions, and detailed protocols for its safe handling, grounded in the principles of chemical reactivity and safety.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is the first step in ensuring its proper management. It is typically a light brown to off-white crystalline solid.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆Cl₂N₂ | [3] |

| Molecular Weight | 177.03 g/mol | |

| Melting Point | 102-103 °C | |

| Form | Solid | |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane; sparingly soluble in water. | [4] |

The Intrinsic Instability of Arylhydrazines: A Mechanistic Perspective

The stability of this compound is intrinsically linked to the reactivity of the hydrazine functional group, which is susceptible to oxidation. The presence of the dichlorinated phenyl ring also influences its reactivity.

Sensitivity to Atmospheric Oxygen

Arylhydrazines are notoriously sensitive to atmospheric oxygen.[5] The oxidation of phenylhydrazine, a closely related compound, is known to be a complex, often autocatalytic process involving radical intermediates.[4] This process is initiated by the abstraction of a hydrogen atom from the hydrazine moiety, leading to the formation of a phenylhydrazyl radical. This radical can then react with molecular oxygen to generate superoxide radicals, which can further propagate the reaction chain. The presence of chlorine atoms on the phenyl ring can influence the rate of this oxidation by altering the electron density of the aromatic system.

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy required to initiate the degradation of chlorinated aromatic compounds.[6] For arylhydrazines, light can promote the cleavage of the N-N bond, leading to the formation of various degradation products.[7] The presence of chlorine atoms can affect the absorption of UV light and influence the photodegradation pathways.

Hygroscopicity and Hydrolysis

This compound is hygroscopic and sensitive to moisture. The absorption of water can facilitate degradation by acting as a medium for oxidative reactions. While arylhydrazines are generally not prone to simple hydrolysis at the N-N bond under neutral conditions, the presence of acidic or basic impurities, which can be introduced by moisture, may catalyze decomposition. The pH of the local environment can significantly impact the stability of related compounds.[8]

Recommended Storage Conditions

To mitigate the inherent instabilities of this compound, the following storage conditions are imperative. The primary goal is the strict exclusion of air, light, and moisture.[9]

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | Lower temperatures slow down the rate of chemical degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation by atmospheric oxygen.[9] |

| Light | Store in an amber, tightly sealed container in a dark location. | Protects the compound from photodegradation. |

| Moisture | Keep the container tightly closed and in a desiccated environment. | Prevents degradation facilitated by moisture and hydrolysis. |

| Incompatible Materials | Store away from strong oxidizing agents, bases, and metals. | Avoids rapid and potentially hazardous reactions.[2] |

The Enhanced Stability of the Hydrochloride Salt

This compound is also commonly available as its hydrochloride salt. Salt formation is a common strategy to improve the stability of amine-containing compounds.[10] The protonation of the basic nitrogen atom in the hydrazine moiety reduces its electron-donating capacity, making it less susceptible to oxidation. This is reflected in the significantly higher thermal stability of the hydrochloride salt compared to the free base. For applications where the free base is not explicitly required, using the hydrochloride salt is a prudent choice to ensure greater shelf-life and consistency.

Experimental Protocols for Handling and Storage

Adherence to meticulous handling techniques is as crucial as maintaining proper storage conditions. The following protocols are designed for researchers working with this compound in a laboratory setting.

Protocol for Weighing and Dispensing an Air-Sensitive Solid

This protocol outlines the procedure for accurately weighing and dispensing this compound while minimizing exposure to the atmosphere.

Materials:

-

Glovebox or Schlenk line with an inert gas supply (argon or nitrogen)

-

Spatula

-

Tared weighing vial or boat

-

Container of this compound

Procedure:

-

Inert Atmosphere Preparation: Purge the glovebox or Schlenk line with an inert gas to ensure an oxygen-free environment.

-

Transfer of Materials: Introduce the sealed container of this compound, a clean spatula, and a tared weighing vial into the inert atmosphere of the glovebox or have them ready for use with a Schlenk line.

-

Dispensing: Inside the glovebox, carefully open the container. Using the spatula, transfer the desired amount of the solid to the tared vial.[9]

-

Sealing: Immediately and securely seal the weighing vial and the primary container of the this compound.

-

Removal from Inert Atmosphere: If using a glovebox, transfer the sealed vial through the antechamber. If using a Schlenk line, ensure the reaction vessel is under a positive pressure of inert gas before adding the solid.[11]

Protocol for Long-Term Storage

Procedure:

-

Container Selection: Use an amber glass vial with a PTFE-lined cap.

-

Inert Gas Blanketing: After dispensing the required amount, flush the headspace of the container with a gentle stream of argon or nitrogen before tightly sealing the cap.

-

Secondary Containment: Place the sealed vial inside a larger, labeled container with a desiccant.

-

Storage Location: Store the secondary container in a cool, dark, and well-ventilated area designated for toxic and air-sensitive chemicals.

Visualization of Stability Factors and Handling Workflow

To visually summarize the critical aspects of handling and storing this compound, the following diagrams are provided.

Caption: Factors influencing the degradation of this compound and corresponding protective measures.

Caption: Workflow for the safe handling and storage of this compound.

Waste Disposal and Decontamination

Proper disposal of this compound and contaminated materials is a critical aspect of laboratory safety.

Waste Collection and Disposal

All waste containing this compound, including residual solids, contaminated weighing paper, and gloves, should be collected in a clearly labeled, sealed container for hazardous waste.[12] The disposal must be carried out through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[13] Do not dispose of this chemical in the regular trash or down the drain.[12]

Decontamination and Quenching of Residuals

For decontaminating glassware or quenching small amounts of residual this compound, a solution of an oxidizing agent such as sodium hypochlorite (bleach) can be used. This should be done in a fume hood with appropriate personal protective equipment. The reaction can be exothermic, so the quenching agent should be added slowly and with cooling if necessary. The resulting solution should also be disposed of as hazardous waste.

Conclusion

The chemical integrity of this compound is contingent upon a comprehensive understanding of its inherent instabilities and the implementation of rigorous storage and handling protocols. Its sensitivity to air, light, and moisture necessitates the use of an inert atmosphere, protection from light, and dry conditions. For enhanced stability, the use of its hydrochloride salt is recommended when appropriate for the intended application. By adhering to the detailed guidelines and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and reliability of their work while maintaining a safe laboratory environment.

References

-

Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. 2013-07-02. Available at: [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. 2014-02-22. Available at: [Link]

-

Safety Data Sheet for (2,5-Dichlorophenyl)hydrazine. Angene Chemical. 2024-04-08. Available at: [Link]

-

The Manipulation of Air Sensitive Compounds 2nd ed. D. Shriver, M. Drezdzon (Wiley, 1986). ResearchGate. Available at: [Link]

-

Air-Sensitive Compounds Handling Techniques. Scribd. Available at: [Link]

-

Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Available at: [Link]

-

Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. PMC - NIH. Available at: [Link]

-

The Degradation and Mineralization of 2,5-dichlorophenol by Advanced Oxidation Processes. ResearchGate. 2015-11-24. Available at: [Link]

-

(2,5-Dichlorophenyl)hydrazine. PubChem. Available at: [Link]

- Process for the preparation of substituted phenylhydrazines. Google Patents.

-

Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. MDPI. Available at: [Link]

-

Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. MDPI. 2025-01-06. Available at: [Link]

-

Phenylhydrazine. PubChem - NIH. Available at: [Link]

-

Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). PMC - NIH. 2024-04-27. Available at: [Link]

-

Effective Fluorescence Detection of Hydrazine and the Photocatalytic Degradation of Rhodamine B Dye Using CdO-ZnO Nanocomposites. MDPI. 2022-12-14. Available at: [Link]

-

Photodegradation study of some triazine-type herbicides. ResearchGate. 2025-08-06. Available at: [Link]

- Process for the preparation of substituted phenyl hydrazines. Google Patents.

-

Photochemical Degradation of Short-Chain Chlorinated Paraffins in Aqueous Solution by Hydrated Electrons and Hydroxyl Radicals. ResearchGate. Available at: [Link]

-

Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. PubMed. Available at: [Link]

-

Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. 2023-09-07. Available at: [Link]

-

A dual-mode visual detector for toxic hydrazine. OUCI. Available at: [Link]

-

Stability and metallization of solid oxygen at high pressure. RSC Publishing. Available at: [Link]

-

Impact of hydration state and molecular oxygen on the chemical stability of levothyroxine sodium. PubMed. Available at: [Link]

-

Studies on the instability of chlorhexidine, part I: kinetics and mechanisms. PubMed. Available at: [Link]

-

STABILITY OF ATMOSPHERIC OXYGEN. American Journal of Science. Available at: [Link]

-

Development and evaluation of a pH-dependent sustained release tablet for irritable bowel syndrome. PMC - NIH. Available at: [Link]

-

A comparison of solubility characteristics of free bases and hydrochloride salts of tetracycline antibiotics in hydrochloric acid solutions. PubMed. Available at: [Link]

-

Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography. PubMed. Available at: [Link]

-

Influence of atmospheric oxygen on leaf structure and starch deposition in Arabidopsis thaliana. PubMed. Available at: [Link]

-

Stability and metallization of solid oxygen under high pressure. arXiv. 2018-12-07. Available at: [Link]

-

A dual-mode visual detector for toxic hydrazine. ResearchGate. 2021-06-17. Available at: [Link]

-

Fluorescence quenching studies with diaryl sulphones. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Allergic Rhinitis Induced by Intranasal Sensitization and Challenge with Trimellitic Anhydride but Not With Dinitrochlorobenzene or Oxazolone in A/J Mice. American Chemistry Council. 2004-01-01. Available at: [Link]

Sources

- 1. Buy this compound | 305-15-7 [smolecule.com]

- 2. fishersci.com [fishersci.com]

- 3. (2,5-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 9366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Influence of atmospheric oxygen on leaf structure and starch deposition in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pharmaoffer.com [pharmaoffer.com]

- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]

- 12. benchchem.com [benchchem.com]

- 13. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Safety and Handling of 2,5-Dichlorophenylhydrazine

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the safety and handling precautions for 2,5-Dichlorophenylhydrazine (CAS No. 305-15-7). As a substituted hydrazine derivative, this compound presents a significant hazard profile that necessitates rigorous adherence to safety protocols. This document moves beyond standard Safety Data Sheet (SDS) information to provide a deeper understanding of the causality behind recommended procedures, ensuring a self-validating system of safety for laboratory personnel.

Hazard Identification and Risk Assessment: Understanding the Core Dangers

This compound is a hazardous chemical, and a thorough understanding of its intrinsic properties is the foundation of safe handling. The primary risks are associated with its toxicity, irritant properties, and the general hazards of the hydrazine chemical class.

1.1. GHS Classification and Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear and concise summary of the hazards associated with this compound.[1][2]

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | Danger |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | Warning |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | Warning |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation | Warning |

| Combustible Dust | - | May form combustible dust concentrations in air | - |

1.2. The "Why" Behind the Hazards: Insights into Hydrazine Chemistry

Hydrazine and its derivatives are known for their reactivity and toxicity.[3] The toxicity of this compound stems from its ability to be metabolized into reactive intermediates that can cause cellular damage.[3] The hydrazine moiety (-NHNH2) is a key structural feature responsible for its reactivity. The presence of two chlorine atoms on the phenyl ring can influence the compound's reactivity and metabolic pathways, but the fundamental hazards of the hydrazine group remain. Many hydrazine derivatives are considered potential occupational carcinogens.[3]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To mitigate the risks associated with this compound, a combination of engineering controls and appropriate PPE is mandatory.

2.1. Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation of dust and vapors.[1][4]

-

Ventilation: Ensure adequate general ventilation in the laboratory to prevent the accumulation of any fugitive emissions.

-

Eyewash Stations and Safety Showers: Readily accessible and tested emergency eyewash stations and safety showers are critical in case of accidental contact.[5]

2.2. Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][4] | Prevents skin contact, which can be harmful and cause irritation. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary for operations with a high potential for aerosol or dust generation. | Provides an additional layer of protection against inhalation, especially in situations where engineering controls may not be sufficient. |

Safe Handling and Storage Protocols: From Receipt to Disposal

Strict adherence to established protocols is essential for minimizing exposure and ensuring a safe working environment.

3.1. General Handling Procedures

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[5]

-

Minimize Dust and Aerosol Generation: Handle the solid material carefully to avoid creating dust.

-

Use Appropriate Tools: Use spark-proof tools and equipment where necessary, especially when handling larger quantities.

-

Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[5]

3.2. Storage Requirements

-

Container: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[6]

-

Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[5] The hydrazine functional group is a reducing agent and can react violently with oxidizers.

-

Ignition Sources: Store away from heat, sparks, and open flames.[5][6]

Experimental Workflow: Fischer Indole Synthesis with this compound

The Fischer indole synthesis is a common application for substituted phenylhydrazines.[7][8][9] This example protocol highlights the integration of safety measures into the experimental design.

4.1. Reaction Overview

The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from this compound and a ketone (e.g., cyclohexanone), to produce a substituted indole.[7][8][9]

Caption: Fischer Indole Synthesis Workflow.

4.2. Detailed Step-by-Step Protocol with Integrated Safety

-

Preparation (in a fume hood):

-

Don all required PPE (safety goggles, face shield, nitrile gloves, lab coat).

-

Ensure the fume hood sash is at the appropriate working height.

-

Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and magnetic stirrer) securely in the fume hood.

-

-

Charging Reagents (in a fume hood):

-

Carefully weigh the this compound solid in a tared container within the fume hood to avoid dust inhalation.

-

Add the this compound, ketone, and solvent to the reaction flask.

-

Slowly add the acid catalyst to the reaction mixture with stirring. The reaction of hydrazines with strong acids can be exothermic.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature using a controlled heating mantle.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction carefully, being mindful of any potential exotherms.

-

Perform extraction and purification steps within the fume hood.

-

-

Waste Disposal:

-

Segregate all waste containing this compound and its derivatives into a clearly labeled hazardous waste container.

-

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial.

5.1. First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[5] |

| Inhalation | Remove the victim to fresh air and keep them at rest in a comfortable breathing position. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water. Seek immediate medical attention.[5] |

5.2. Spill Response

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.[10]

-

Ventilate: Ensure the area is well-ventilated.[10]

-

Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[10]

-

Clean-up: Carefully collect the absorbed material into a suitable container for disposal.[10]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.[10]

-

Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.[10]

Caption: Spill Response Workflow.

Waste Disposal and Decontamination

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

-

Waste Classification: this compound waste is considered hazardous waste.

-

Collection: Collect all waste in designated, clearly labeled, and sealed containers.

-

Disposal: Dispose of hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations. Do not dispose of it down the drain or in the general trash.

Conclusion: A Culture of Safety

This compound is a valuable reagent in research and development, but its hazardous properties demand a high level of respect and caution. By understanding the underlying chemical principles of its reactivity and toxicity, and by rigorously implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can work with this compound in a safe and responsible manner. A proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of scientific integrity and professional responsibility.

References

-

Fischer indole synthesis. In: Wikipedia. ; 2023. Accessed January 5, 2026. [Link]

-

Hydrazine. University of California, Santa Barbara. Accessed January 5, 2026. [Link]

-

CB-LSOP-Hydrazines.docx. The Brückner Research Group. Accessed January 5, 2026. [Link]

-

Hydrazine and Other Corrosive and Flammable PHS. UNC Charlotte. Accessed January 5, 2026. [Link]

-

Hydrazine and Other Corrosive and Flammable PHS. Vanderbilt University. Accessed January 5, 2026. [Link]

-

Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. International Journal of Science and Research (IJSR). Accessed January 5, 2026. [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. 2010. Accessed January 5, 2026. [Link]

-

First page Cover C-21(6). Scientia Iranica. 2014. Accessed January 5, 2026. [Link]

-

Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Canadian Journal of Chemistry. Accessed January 5, 2026. [Link]

-

(2,5-Dichlorophenyl)hydrazine. Solubility of Things. Accessed January 5, 2026. [Link]hydrazine)

-

(2,5-Dichlorophenyl)hydrazine. PubChem. Accessed January 5, 2026. [Link]

-

Fischer Indole Synthesis. Professor Dave Explains. Published August 5, 2021. Accessed January 5, 2026. [Link]

-

Hydrazine, (2,5-dichlorophenyl)-. NIST WebBook. Accessed January 5, 2026. [Link]

-

Identification and Analysis of Halogenated Contaminants Formed in Thermal. Oregon State University. Accessed January 5, 2026. [Link]

-

Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Chemical Physics. 2009. Accessed January 5, 2026. [Link]

-

Pesticide Spill: Safe Management & Cleanup Guidelines. Clemson University. Published May 14, 2025. Accessed January 5, 2026. [Link]

-

Selective Thermal and Photocatalytic Decomposition of Aqueous Hydrazine to Produce H2 over Ag-Modified TiO2 Nanomaterial. MDPI. Accessed January 5, 2026. [Link]

-

Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis. Journal of Materials Chemistry A. Accessed January 5, 2026. [Link]

-

Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. 2024. Accessed January 5, 2026. [Link]

Sources

- 1. safety.charlotte.edu [safety.charlotte.edu]

- 2. (2,5-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 9366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ehs.ucsb.edu [ehs.ucsb.edu]

- 4. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 5. fishersci.com [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to Sourcing and Qualifying 2,5-Dichlorophenylhydrazine for Pharmaceutical Research

For the discerning researcher and drug development professional, the procurement of starting materials is not a trivial task. It is the foundational step upon which all subsequent discovery and development efforts are built. 2,5-Dichlorophenylhydrazine, a key building block in organic synthesis, particularly for creating indole structures via the Fischer indole synthesis, is a prime example of a reagent where quality, consistency, and supplier reliability are paramount.[1][2] This guide provides a technical framework for navigating the commercial landscape of this compound, ensuring that the material selected for your laboratory meets the rigorous demands of pharmaceutical research.

The Significance of this compound in Synthesis

This compound (CAS No. 305-15-7) is an aromatic hydrazine derivative.[3][4] Its utility in medicinal chemistry primarily stems from its role as a precursor in the Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus found in a vast array of pharmacologically active compounds, including antimigraine agents of the triptan class.[2] The chlorine substituents on the phenyl ring influence the electronic properties of the molecule and provide synthetic handles for further functionalization, making it a valuable reagent for building molecular complexity.

Critical Quality Attributes (CQAs) for Research-Grade Material

Before engaging with suppliers, it is crucial to define the critical quality attributes (CQAs) for this compound. These are the physical, chemical, and biological characteristics that must be within an appropriate limit, range, or distribution to ensure the desired product quality.

-

Purity/Assay: For most research applications, a purity of ≥98% is a standard requirement. This is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The presence of impurities can lead to unwanted side reactions, difficult purifications, and inaccurate biological data.

-

Isomeric Purity: The presence of other dichlorophenylhydrazine isomers (e.g., 2,4- or 3,5-isomers) is a significant concern as they can lead to the formation of undesired indole regioisomers, complicating downstream processing and analysis.

-

Residual Solvents & Starting Materials: Impurities from the manufacturing process, such as residual solvents or unreacted starting materials, must be controlled.

-

Physical Form: The material is typically supplied as a light brown powder or solid.[5] Its melting point is a key indicator of purity, with literature values around 102-104 °C.[5]

Table 1: Typical Specifications for Research-Grade this compound

| Parameter | Specification Range | Typical Analytical Method |

|---|---|---|

| Appearance | Light brown to brown solid/powder | Visual Inspection |

| Assay (Purity) | ≥ 98.0% | HPLC, GC |

| Melting Point | 102 - 104 °C | Capillary Melting Point |

| Molecular Formula | C₆H₆Cl₂N₂ | - |

| Molecular Weight | 177.03 g/mol | Mass Spectrometry |

Data synthesized from multiple supplier and safety data sheets.[4][5]

Navigating the Commercial Supplier Landscape

The supplier landscape for this compound ranges from large, well-established chemical conglomerates to smaller, specialized manufacturers. The choice of supplier often depends on the scale of research (milligram to kilogram) and specific documentation requirements.

Category 1: Global Research Chemical Suppliers These suppliers are ideal for discovery and early-stage development due to their extensive catalogs, small-quantity packaging, and readily available stock.

-

Sigma-Aldrich (Merck): A leading global supplier offering this compound, typically at 98% purity. They provide comprehensive documentation, including Safety Data Sheets (SDS) and access to Certificates of Analysis (CoA).

-

Thermo Fisher Scientific (Alfa Aesar): Another major distributor providing this reagent with detailed product specifications and safety information.[5]

-

Santa Cruz Biotechnology (SCBT): Offers this compound primarily for biochemical and proteomics research purposes.[3]